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Abstract

Ceralifimod (ONO-4641) is a potent and selective sphingosine-1-phosphate (S1P) receptor
agonist, targeting the S1P subtype 1 (S1P1) and subtype 5 (S1Ps) receptors.[1][2][3]
Developed by Ono Pharmaceutical, this small molecule has been investigated for its
immunomodulatory effects, particularly in the context of autoimmune diseases such as multiple
sclerosis (MS).[4][5] This technical guide provides an in-depth overview of the discovery,
synthesis, mechanism of action, and biological evaluation of Ceralifimod, compiling available
gquantitative data and detailing key experimental methodologies.

Introduction: The Discovery of a Selective S1P
Receptor Agonist

The discovery of Fingolimod, the first oral therapy for relapsing-remitting multiple sclerosis,
validated the modulation of S1P receptors as a therapeutic strategy for autoimmune disorders.
However, Fingolimod is a non-selective S1P receptor agonist, and its activity at the S1Ps
receptor has been associated with adverse cardiovascular effects. This prompted the search
for second-generation S1P receptor modulators with improved selectivity profiles.

Ceralifimod emerged from a medicinal chemistry program aimed at identifying S1P1 receptor
agonists that are highly selective over the S1Ps subtype. The core structure of Ceralifimod is
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based on a 1-methyl-3,4-dihydronaphthalene scaffold, a key feature that imparts
conformational constraint and contributes to its high affinity and selectivity. The hydrophilic
head region incorporates an azetidine-3-carboxylic acid moiety, which is crucial for its
interaction with the S1P receptors.

Synthesis of Ceralifimod (ONO-4641)

The chemical name for Ceralifimod is 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-
dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid. While a detailed, step-by-step
proprietary synthesis protocol is not publicly available, the synthesis can be conceptually
understood by the coupling of three key fragments:

« A 1-methyl-3,4-dihydronaphthalene core: This central scaffold is a key structural element.

o A 2-methoxy-4-propylbenzyl group: This lipophilic tail region contributes to the molecule's
potency.

e An azetidine-3-carboxylic acid head group: This hydrophilic portion is essential for receptor
binding.

The synthesis would likely involve the following key transformations:

o Synthesis of the Dihydronaphthalene Core: Preparation of the substituted 1-methyl-3,4-
dihydronaphthalene intermediate.

 Etherification: Coupling of the dihydronaphthalene core with the 2-methoxy-4-propylbenzyl
group via an ether linkage.

» Functionalization and Coupling: Introduction of a reactive group (e.g., a halide) onto the
dihydronaphthalene structure, followed by alkylation of the azetidine-3-carboxylic acid
derivative.

o Deprotection: Removal of any protecting groups used during the synthesis to yield the final
Ceralifimod molecule.
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Mechanism of Action: S1P Receptor Modulation and
Lymphocyte Sequestration

Ceralifimod is a potent agonist at the S1P1 and S1Ps receptors. The primary mechanism of
action for its immunomodulatory effects is the functional antagonism of the S1P1 receptor on

lymphocytes.

Upon binding to S1P1 on lymphocytes, Ceralifimod induces the internalization and
degradation of the receptor. This renders the lymphocytes unresponsive to the endogenous
S1P gradient that is necessary for their egress from secondary lymphoid organs (lymph nodes
and spleen). The resulting sequestration of lymphocytes within these organs leads to a dose-
dependent reduction in the number of circulating lymphocytes in the peripheral blood. By
preventing the infiltration of autoreactive lymphocytes into the central nervous system,
Ceralifimod can mitigate the inflammatory processes that drive autoimmune diseases like
multiple sclerosis.

The following diagram illustrates the proposed signaling pathway of Ceralifimod.
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Ceralifimod's Mechanism of Action on Lymphocytes.
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Quantitative Data

The following tables summarize the key quantitative data available for Ceralifimod.

Table 1: In Vitro Receptor Binding and Functional Activity

Parameter Receptor Value Assay Type Reference
ECso human S1P1 27.3 pM CAMP Assay
human S1Ps 334 pM CAMP Assay
Radioligand
Ki human S1P1 0.626 nM o
Binding
Radioligand
human S1Ps 0.574 nM o
Binding
Radioligand
human S1Pa4 28.8 nM o
Binding
Radioligand
human S1P2 >5,450 nM o
Binding
Radioligand
human S1Ps >5,630 nM o
Binding

Table 2: In Vivo Efficacy in Preclinical Models of Experimental Autoimmune Encephalomyelitis

(EAE)
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Animal Model Dosing

Key Findings Reference

0.03 and 0.1 mg/kg,

Suppressed disease
onset and inhibited

lymphocyte infiltration

Rat EAE ) ] )
oral into the spinal cord in
a dose-dependent
manner.
NOD Mouse .
) o 0.01, 0.03,0r 0.1 Prevented disease
Relapsing-Remitting
mg/kg, oral relapse.
EAE

Dark Agouti Rat EAE 0.3 or 1.0 mg/kg, oral

Reversed early
disease deficits and
prevented the
development of visual
and somatosensory
evoked potential

deficits.

Table 3: Phase 2 Clinical Trial (DreaMS study)

in Relapsing-Remitting Multiple Sclerosis

Ceralifimod Ceralifimod Ceralifimod

Parameter Placebo Reference
0.05 mg 0.10 mg 0.15 mg

Mean %

change in

absolute

lymphocyte - - -56% -

count from

baseline (Day
14)

Experimental Protocols

The following are detailed, representative protocols for key experiments used in the evaluation

of Ceralifimod.
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S1P Receptor Binding Assay (Competitive Radioligand
Binding)

This protocol is a representative method for determining the binding affinity (Ki) of a test

compound to S1P receptors.

Materials:

Membrane preparations from cells stably expressing human S1Pi1, S1P2, S1Ps3, S1Pa4, or
S1Ps receptors.

Radioligand (e.g., [33P]-S1P).

Test compound (Ceralifimod).

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgClz, 0.5% fatty acid-free BSA, pH 7.5.

96-well microplates.

Glass fiber filter mats.

Scintillation counter.

Procedure:

Prepare serial dilutions of Ceralifimod in assay buffer.

In a 96-well plate, add the test compound dilutions, the radioligand at a fixed concentration
(typically at its Ks value), and the membrane preparation.

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach
equilibrium.

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell
harvester. This separates the membrane-bound radioligand from the unbound radioligand.

Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCI, pH 7.4) to
remove non-specifically bound radioligand.
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» Dry the filter mats and measure the radioactivity of each filter using a scintillation counter.

o Determine the ICso value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand) by non-linear regression analysis of the competition
binding data.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Ks), where [L] is
the concentration of the radioligand and Ks is its dissociation constant.

S1P Receptor Functional Assay (CAMP Assay)

This protocol describes a method to measure the agonist activity of Ceralifimod at S1P
receptors by quantifying its effect on intracellular cyclic adenosine monophosphate (CAMP)
levels.

Materials:

e CHO-K1 cells stably expressing the human S1P receptor of interest (e.g., S1P1).
e Cell culture medium (e.g., DMEM/F12).

o Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

o Forskolin.

o IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.

e Ceralifimod.

o CAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

384-well microplates.
Procedure:
o Plate the cells in a 384-well microplate and incubate overnight.

¢ On the day of the assay, remove the culture medium and replace it with stimulation buffer
containing IBMX.
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» Prepare serial dilutions of Ceralifimod in stimulation buffer.
» Add the Ceralifimod dilutions to the cells.

» To stimulate cAMP production (for Gi-coupled receptors like S1P1), add a fixed concentration
of forskolin to all wells except the basal control.

 Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

e Lyse the cells and measure the intracellular cAMP concentration according to the
instructions of the chosen cAMP detection kit.

o Plot the cCAMP levels against the log concentration of Ceralifimod and fit the data to a
sigmoidal dose-response curve to determine the ECso value.

In Vivo Efficacy in Experimental Autoimmune
Encephalomyelitis (EAE)

This is a representative protocol for inducing EAE in rats and assessing the therapeutic efficacy
of Ceralifimod.

Materials:

Female Lewis rats (8-10 weeks old).

Myelin Basic Protein (MBP) from guinea pig.

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

Ceralifimod.

Vehicle control (e.g., 0.5% methylcellulose).

Clinical scoring scale for EAE (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness,
3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

Procedure:
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e Induction of EAE: Emulsify MBP in CFA and inject it subcutaneously into the footpads of the
rats.

» Dosing: Begin daily oral administration of Ceralifimod or vehicle control on the day of
immunization or at the onset of clinical signs.

« Clinical Scoring: Monitor the animals daily for clinical signs of EAE and record the scores
using the established scale.

» Data Analysis: Plot the mean clinical scores over time for each treatment group. Analyze the
data for statistical significance in the reduction of disease severity, delay in onset, and
cumulative disease score.

» Histopathology (optional): At the end of the study, perfuse the animals and collect spinal
cords for histological analysis of inflammation and demyelination.

Experimental Workflows

The following diagram provides a generalized workflow for the preclinical evaluation of a novel
S1P receptor agonist like Ceralifimod.
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Preclinical Evaluation Workflow for S1P Agonists.
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Conclusion

Ceralifimod (ONO-4641) is a testament to the successful application of medicinal chemistry
principles to develop a selective second-generation S1P receptor modulator. Its high potency
for S1P1 and S1Ps, coupled with its selectivity against S1Ps, represents a significant
advancement in the field. The preclinical and clinical data gathered to date underscore its
potential as an immunomodulatory agent for the treatment of autoimmune diseases. This
technical guide provides a comprehensive resource for researchers and drug development
professionals interested in the discovery and synthesis of Ceralifimod and related S1P
receptor modulators. Further investigation into its clinical utility and long-term safety profile will
continue to define its therapeutic role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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